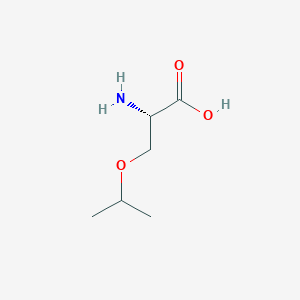

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid

Description

Introduction to (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid

This compound is a modified amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol. This compound features the characteristic α-amino acid structure with an amino group at the α-carbon, a carboxyl group, and a distinctive side chain containing an isopropyloxy group. The presence of this isopropyloxy group in place of the hydroxyl group found in serine creates a unique amino acid with altered physical and chemical properties that may influence its behavior in biochemical systems.

The compound's structure represents a specific modification of the proteinogenic amino acid serine, where the hydroxyl hydrogen has been substituted with an isopropyl group. This structural alteration maintains the basic amino acid framework while introducing new steric and electronic properties that distinguish it from its natural counterpart.

Historical Context and Discovery

While the precise discovery date of this compound is not explicitly documented in available literature, its development can be understood within the broader timeline of amino acid research. The parent compound, serine, was first isolated from silk protein in 1865 by Emil Cramer, with its name derived from the Latin word for silk, "sericum". Serine's complete structure was subsequently established in 1902, laying the groundwork for understanding its derivatives.

The synthesis of O-alkylated serine derivatives like this compound represents a significant advancement in amino acid chemistry. Recent research has focused on developing efficient synthetic routes for creating such derivatives through chelation-controlled reductive C-N cleavage of N,O-acetals. According to the published research, the use of Ti(IV) species capable of bis-ligation enables chelation-controlled reductive C–N cleavage of N,O-acetal intermediates to afford the corresponding O-alkylated products with high selectivity.

These methodological advancements are particularly noteworthy because selective O-alkylation of amino acids with hydroxyl-containing side chains has historically presented synthetic challenges. The development of scalable methods for producing compounds like this compound indicates progress in overcoming these limitations, allowing for more efficient synthesis of unnatural amino acids for research and potential pharmaceutical applications.

Significance in Amino Acid Research

This compound holds considerable importance in amino acid research due to its position as a non-proteinogenic amino acid. Such compounds expand our understanding of amino acid diversity beyond the standard 20 proteinogenic amino acids used in protein synthesis. According to research, over 140 non-proteinogenic amino acids occur naturally, with thousands more potentially existing in nature or synthesized in laboratories.

The significance of this particular compound relates to several key areas:

Structure-activity relationship studies: The isopropyloxy modification alters the electronic and steric properties of serine, potentially affecting its interaction with biological targets and providing insights into how structural modifications influence function.

Pharmaceutical applications: Modified amino acids often serve as building blocks for peptide-based drugs with enhanced stability, bioavailability, and resistance to proteolytic degradation. The isopropyl modification may confer benefits in these areas.

Biochemical research tools: Such compounds can function as probes for studying enzyme mechanisms, protein structure, and cellular processes that involve serine or its metabolites.

Synthetic methodology development: The synthesis of this compound represents advances in selective modification of amino acids, contributing to broader capabilities in organic synthesis.

Non-proteinogenic amino acids like this compound play important roles in various biological contexts. They can serve as intermediates in biosynthesis, components in post-translational modifications of proteins, physiologically active compounds (e.g., in bacterial cell walls, neurotransmitters, and toxins), and as natural or synthetic pharmacological compounds.

While the specific applications of this compound are not detailed in the available literature, its structural similarities to serine suggest potential roles in biochemical pathways where serine participates. The modification of the hydroxyl group to an isopropyloxy group creates a compound that likely interacts with biological systems in novel ways, potentially as an inhibitor or substrate analog for enzymes that normally process serine.

Structural Relationship to Natural Amino Acids

This compound maintains the fundamental α-amino acid structure found in proteinogenic amino acids while featuring a key modification. The primary structural relationship is to serine, with the replacement of serine's hydroxyl group with an isopropyloxy group as the defining difference.

Serine is a polar amino acid containing a hydroxymethyl side chain that facilitates hydrogen bonding and contributes to its hydrophilic nature. This natural amino acid plays crucial roles in metabolism, including participation in the biosynthesis of purines and pyrimidines, and serving as a precursor to several other amino acids including glycine and cysteine. Additionally, serine is involved in numerous cellular processes and is a component of the active sites of many enzymes.

The modification of the hydroxyl group to an isopropyloxy group in this compound creates several significant structural implications:

- Increased steric bulk at the side chain, which may influence its fit in enzyme active sites or protein binding pockets

- Reduced hydrogen bond donating capability, as the hydroxyl hydrogen is replaced by an isopropyl group

- Altered hydrophobicity/hydrophilicity balance, with the isopropyl group contributing increased hydrophobicity

- Modified pKa values of the amino and carboxyl groups, potentially affecting ionization state under physiological conditions

- Changed conformational preferences due to the larger side chain

These structural changes significantly impact how the amino acid behaves in biological systems, including its incorporation into peptides and interaction with enzymes.

Table 1: Comparison of this compound with L-Serine and Related Compounds

The biosynthesis of serine in organisms involves a three-step process starting from the glycolytic intermediate 3-phosphoglycerate. This pathway includes:

- Oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate by phosphoglycerate dehydrogenase

- Transamination by phosphoserine transaminase to yield 3-phosphoserine

- Hydrolysis by phosphoserine phosphatase to produce serine

In contrast, this compound would typically be synthesized through chemical modification of serine or a suitable precursor, rather than through a biological pathway. The selective O-alkylation methods described in recent literature provide synthetic routes to this compound.

Nomenclature and Classification in Chemical Taxonomy

The systematic naming of this compound follows IUPAC conventions for amino acids. The name components provide specific information about the compound's structure:

- (2S): Indicates the S-configuration at the alpha carbon (carbon 2)

- 2-Amino: Designates the presence of an amino group at position 2

- 3-(propan-2-yloxy): Identifies the isopropyloxy group attached at position 3

- Propanoic acid: Refers to the three-carbon backbone ending with a carboxylic acid group

The compound can also be referred to as O-isopropyl-L-serine, which emphasizes its relationship to the natural amino acid L-serine. This alternative name is particularly useful in biochemical contexts where the relationship to the parent amino acid is relevant.

In terms of chemical taxonomy, this compound can be classified in several ways:

- An alpha-amino acid (amino group at the alpha position relative to the carboxyl group)

- A non-proteinogenic amino acid (not among the 20 standard amino acids used in ribosomal protein synthesis)

- An O-alkylated serine derivative

- A synthetic or unnatural amino acid

- A compound with the L-configuration (corresponding to the S-configuration in this case)

This classification places the compound within the broader context of modified and unnatural amino acids that have applications in research and potential therapeutic relevance. Non-proteinogenic amino acids can be further classified based on their structural relationship to proteinogenic amino acids:

- Non-alpha amino acids: Where the amine group is displaced further from the carboxylic acid end

- D-amino acids: Containing the opposite absolute chirality compared to standard L-amino acids

- Amino acids without a hydrogen on the α-carbon

This compound maintains the alpha-amino acid structure and L-configuration of natural serine but features a modified side chain. This places it in the category of modified alpha-L-amino acids with altered side chain functionality.

Table 2: Identifiers and Chemical Descriptors for this compound

| Identifier/Descriptor | Value | Source |

|---|---|---|

| CAS Number | 83824-92-4 | |

| IUPAC Name | (2S)-2-amino-3-propan-2-yloxypropanoic acid | |

| Common Name | O-isopropyl-L-serine | |

| Molecular Formula | C6H13NO3 | |

| Molecular Weight | 147.17 g/mol | |

| SMILES | CC(C)OCC@@HN | |

| InChI | InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| InChIKey | RWPNRIDPFQODSJ-YFKPBYRVSA-N | |

| European Community (EC) Number | 156-297-3 |

Table 3: Known Synonyms of this compound

| Synonym | Source |

|---|---|

| O-ISOPROPYL-L-SERINE | |

| This compound | |

| (2S)-2-amino-3-propan-2-yloxypropanoic acid | |

| SCHEMBL722370 |

The standardized nomenclature and classification of this compound facilitate its identification and categorization within chemical databases and research literature. This systematic approach to naming and classifying the compound supports accurate communication in scientific contexts and enables researchers to understand its relationship to other amino acids and chemical entities.

Properties

IUPAC Name |

(2S)-2-amino-3-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPNRIDPFQODSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of L-Serine

The most straightforward approach involves modifying L-serine through hydroxyl group alkylation. However, the secondary alcohol in serine presents challenges due to steric hindrance and potential racemization.

Mitsunobu Reaction

The Mitsunobu reaction enables etherification while preserving stereochemistry. In this method:

-

L-Serine is first protected at the α-amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

-

The hydroxyl group reacts with isopropyl alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding the isopropyl ether.

-

Deprotection under acidic (e.g., HCl/dioxane for Boc) or basic (piperidine for Fmoc) conditions furnishes the target compound.

Key Advantages :

-

High enantiomeric excess (>98%) due to retention of configuration.

-

Mild reaction conditions (room temperature, inert atmosphere).

Limitations :

-

High cost of Mitsunobu reagents.

-

Requires rigorous purification to remove triphenylphosphine oxide byproducts.

Williamson Ether Synthesis

Alternative alkylation via SN2 displacement employs a pre-activated hydroxyl group:

-

L-Serine’s hydroxyl is converted to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

-

Displacement with sodium isopropoxide in dimethylformamide (DMF) at 60–80°C introduces the isopropyl group.

-

Amino group deprotection follows.

Challenges :

-

Risk of racemization at C-2 under basic conditions.

-

Moderate yields (40–60%) due to competing elimination reactions.

Epoxide Ring-Opening Strategy

Glycidyl Ether Intermediate

Adapting methodologies from PPAR agonist intermediates, this route leverages epoxide reactivity:

-

(S)-Benzyl glycidyl ether undergoes regioselective ring-opening with isopropylmagnesium bromide in tetrahydrofuran (THF) at −20°C, catalyzed by CuI.

-

The resultant secondary alcohol is oxidized to the corresponding ketone using chromium trioxide/H₂SO₄.

-

Reductive amination introduces the amino group, followed by ester hydrolysis and debenzylation.

Reaction Scheme :

Yield Considerations :

-

Overall yields range from 30–45%, with enantiomeric excess >97%.

-

Critical parameters include temperature control during Grignard addition to minimize diastereomer formation.

Enzymatic and Fermentative Approaches

Threonine Aldolase-Mediated Synthesis

Drawing from L-serine production, microbial enzymes offer a green chemistry route:

-

Threonine aldolase from Candida humicola or Arthrobacter simplex catalyzes the condensation of glycine and formaldehyde to yield L-serine.

-

The hydroxyl group is subsequently alkylated via Mitsunobu or enzymatic methods.

Process Optimization :

-

Reaction pH: 8.5–10.0 in tris-buffer.

-

Additives like pyridoxal phosphate and KCl enhance enzyme activity.

-

Yields of L-serine reach 20–25 mg/mL, but post-modification steps reduce overall efficiency.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Mitsunobu alkylation | 60–75% | >98 | Stereoretentive, scalable | Costly reagents, purification challenges |

| Williamson ether synthesis | 40–60% | 85–92 | Low-cost reagents | Racemization risk, moderate yields |

| Epoxide ring-opening | 30–45% | 97–99 | High enantiopurity, industrial applicability | Multi-step, hazardous oxidizing agents |

| Enzymatic synthesis | 20–30% | >99 | Eco-friendly, mild conditions | Low throughput, requires post-modification |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid serves as a building block for synthesizing more complex molecules. Its unique structural properties make it a valuable intermediate in organic synthesis, which can lead to the development of novel compounds with potential applications in various fields.

Biology

In biological research, this compound has been studied for its role in biochemical pathways:

- Enzyme Interactions: It may interact with specific enzymes, modulating their activity and influencing metabolic processes.

- Neurotransmitter Modulation: Research indicates its potential to regulate neurotransmitter systems, particularly in the context of neuroprotection and excitotoxicity mitigation.

Medicine

The therapeutic potential of this compound has been explored in several areas:

- Neuroprotective Effects: Studies suggest it may help protect neurons from excitotoxic damage, which is significant in conditions like stroke and neurodegenerative diseases.

- Epilepsy Treatment: The compound's ability to inhibit GABA synthesis has led to investigations into its use for treating epilepsy and anxiety disorders by balancing excitatory and inhibitory neurotransmission .

Case Studies and Research Findings

Neuroprotective Mechanisms:

Research has demonstrated that this compound can mitigate neuronal injury caused by excessive glutamate levels. This is particularly relevant in ischemic conditions where glutamate-induced excitotoxicity is prevalent. Studies have shown that it can regulate glutamate levels effectively, thus providing neuroprotective benefits .

Therapeutic Investigations:

Recent studies have focused on the compound's therapeutic applications:

- A study highlighted its efficacy in reducing seizure activity in animal models of epilepsy through modulation of AMPA receptors .

- Another investigation indicated that it could enhance neuroprotective pathways involving PI3K-Akt signaling, further supporting its potential use in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propan-2-yloxy group may enhance its binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context.

Comparison with Similar Compounds

Aromatic Substituents

Halogenated Substituents

Halogenation (e.g., iodine, chlorine) enhances molecular weight and polarizability, impacting binding affinity.

Heterocyclic Substituents

Heterocycles (e.g., benzotriazole, pyrrolopyridine) confer fluorescence or bioactivity.

Sulfur-Containing Substituents

Sulfur groups (e.g., sulfanyl, thioether) enhance metal coordination and redox activity.

Hydroxy and Indole Substituents

Hydroxy and indole groups are pivotal in neurotransmitter biosynthesis.

Notes

Limitations: Direct data on (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid are absent; comparisons rely on structural analogs.

Research Gaps : Further studies are needed to explore the target compound’s synthesis, stability, and biological activity.

Biological Activity

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid, also known as isopropyl amino acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by case studies and research findings.

- Chemical Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- Melting Point : 221-226 °C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. It acts as an agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are critical for synaptic transmission in the central nervous system.

Key Mechanisms:

- Neuroprotective Effects : Studies indicate that this compound can activate the PI3K-Akt signaling pathway, leading to the phosphorylation of glycogen synthase kinase 3 beta (GSK3β). This inactivation of GSK3β is associated with neuroprotection against excitotoxicity induced by glutamate .

- Immunosuppressive Activity : In vitro assays have shown that it possesses potent immunosuppressive properties, which could be beneficial in conditions where modulation of the immune response is required .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Neuroprotective Study : A study demonstrated that administration of this compound significantly reduced cleaved caspase-3 levels in neuronal cultures exposed to high concentrations of glutamate, indicating a protective effect against excitotoxicity .

- Immunosuppressive Effects : Research indicated that this compound inhibited T-cell activation and proliferation, which may have therapeutic implications for autoimmune diseases and transplant rejection .

- Antimicrobial Activity : In a recent study, derivatives of related compounds exhibited significant antimicrobial activity against multidrug-resistant pathogens, suggesting potential applications in treating infections where traditional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid?

- Methodological Answer :

- Starting Materials : Use L-serine or L-alanine as the chiral backbone due to their stereochemical compatibility. Introduce the propan-2-yloxy group via nucleophilic substitution or coupling reactions .

- Protection/Deprotection : Protect the amino group with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during etherification. Deprotect using catalytic hydrogenation or acidic hydrolysis .

- Reaction Conditions : Perform etherification under anhydrous conditions with isopropyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C .

- Purification : Use reverse-phase HPLC or recrystallization (e.g., methanol/ether) to isolate the enantiomerically pure product .

Q. Which analytical techniques validate the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to confirm enantiomeric excess (>98%) .

- NMR Spectroscopy : Analyze and NMR to verify the propan-2-yloxy group (e.g., δ 1.2 ppm for isopropyl methyl protons) and amino acid backbone .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z for : 163.0845) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Compare the (2S) enantiomer with its (2R) counterpart using radioligand displacement studies (e.g., glutamate receptor subtypes). Fluorinated analogs in show that stereochemistry affects binding affinity by altering hydrogen-bonding networks .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., enzymes or transporters) to identify stereospecific binding pockets. The propan-2-yloxy group’s orientation may sterically hinder or enhance substrate recognition .

Q. What computational strategies predict this compound’s metabolic stability?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to assess logP (lipophilicity) and metabolic sites. The propan-2-yloxy group may reduce oxidation susceptibility compared to aromatic substituents .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ether linkage to predict hydrolytic stability under physiological conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Analysis : Tabulate bioactivity data for analogs (e.g., fluorinated vs. non-fluorinated derivatives) to identify critical substituents. ’s table highlights how fluorine position alters receptor selectivity .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, ’s apoptosis assays used fixed cancer cell lines and 48-hour exposure .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.